Product packaging for D-Valinamide hydrochloride(Cat. No.:CAS No. 133170-58-8)

D-Valinamide hydrochloride

Cat. No.: B588860
CAS No.: 133170-58-8
M. Wt: 152.622
InChI Key: XFCNYSGKNAWXFL-PGMHMLKASA-N
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Description

Academic Significance in Chemical and Biological Sciences

The academic importance of D-Valinamide hydrochloride and its derivatives stems primarily from their chirality. In the field of asymmetric synthesis, which seeks to create specific enantiomers of a chiral product, compounds like D-valinamide serve as crucial starting materials or catalysts. mdpi.comresearchgate.net Valinamide (B3267577) derivatives have been successfully employed as organocatalysts in stereoselective reactions, such as the asymmetric aldol (B89426) reaction of isatins with ketones, yielding products with excellent enantiomeric excess. beilstein-journals.org

The principle of using chiral molecules to separate enantiomers is a cornerstone of stereochemistry. Chiral amines and their derivatives are often used as resolving agents, which react with a racemic mixture to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated. This highlights the fundamental utility of chiral amino acid amides.

Furthermore, valinamide derivatives are instrumental in analytical chemistry for determining the enantiomeric purity of amino acids and other amines. sigmaaldrich.com A notable example is the analogue of Marfey’s reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), which is used as a chiral derivatizing agent for HPLC analysis. sigmaaldrich.comcymitquimica.com Its D-enantiomer counterpart, Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA), serves the same purpose, allowing for the precise quantification of D- and L-amino acids in a sample. cenmed.com This capability is vital in fields from natural product identification to proteomics.

In materials science, valinamide derivatives have been incorporated into ligands for lanthanide complexes. These complexes exhibit unique chiroptical properties, such as circularly polarized luminescence, which have potential applications in chiral sensing and advanced optical materials.

Table 1: Physicochemical Properties of Valinamide Hydrochloride Enantiomers and Derivatives

PropertyThis compoundL-Valinamide hydrochlorideDL-Valinamide HydrochlorideNα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA)
CAS Number133170-58-8 aksci.com3014-80-0 vulcanchem.com93169-29-0 glpbio.com210529-62-7
Molecular FormulaC5H13ClN2O aksci.comC5H13ClN2O vulcanchem.comC5H13ClN2O glpbio.comC11H13FN4O5
Molecular Weight152.62 g/mol aksci.com152.62 g/mol vulcanchem.com152.62 g/mol glpbio.com316.24 g/mol
IUPAC Name(2R)-2-amino-3-methylbutanamide hydrochloride(2S)-2-amino-3-methylbutanamide hydrochloride vulcanchem.com(2RS)-2-amino-3-methylbutanamide hydrochloride(2R)-2-[(5-fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide
Melting Point>264°C (dec.) Data not availableData not available173-177 °C
Optical Activity [α]DData not available+14.0±1.5° (c=2% in acetone) sigmaaldrich.comNot applicable−14.0±1.5° (c=2% in acetone)

Foundational Research and Historical Context of Valinamide Derivatives

The study of amino acids and their derivatives is foundational to biochemistry and organic chemistry. The term "amino acid" first appeared in English in 1898, and in 1902, Emil Fischer and Franz Hofmeister proposed that proteins were linear structures of amino acids linked by what Fischer termed "peptide" bonds. wikipedia.org This early work laid the groundwork for understanding the building blocks of life and spurred interest in their synthesis.

The development of methods to synthesize amino acid amides and peptides has been a continuous area of research. A classical and historically significant method for preparing valinamide derivatives is the azalactone peptide synthesis. researchgate.net This process typically involves the reaction of an N-acylated amino acid with a dehydrating agent, such as acetic anhydride (B1165640), to form a cyclic intermediate known as an azalactone (or oxazolone). This reactive intermediate can then be opened by a nucleophile, such as ammonia, to yield the desired amide. researchgate.net

This synthetic route proved versatile for creating a variety of dipeptides and amino acid derivatives. researchgate.net The ability to generate these compounds abiotically has also been a subject of origin-of-life research, with studies showing that amino acids and amides can form from simple precursors under simulated early Earth conditions. nih.govnih.gov The development of robust laboratory syntheses for compounds like this compound was essential for making them available as tools for the more complex chemical challenges of asymmetric catalysis and stereochemical analysis. researchgate.net

Table 2: Illustrative Azalactone Synthesis of Valine Derivatives This table outlines the synthesis of oxazolone (B7731731) intermediates, a key step in the classical azalactone method for producing valinamide derivatives. The data is based on findings from a study on dipeptide synthesis. researchgate.net

Reactant AldehydeResulting Oxazolone IntermediateReported Yield (%)
Benzaldehyde4-Benzylidene-2-phenyl-5(4H)-oxazolone~90%
Anisaldehyde4-(4-Methoxybenzylidene)-2-phenyl-5(4H)-oxazolone~85%
4-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone~90%
4-Dimethylaminobenzaldehyde4-((4-(Dimethylamino)phenyl)methylene)-2-phenyl-5(4H)-oxazolone~60%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O B588860 D-Valinamide hydrochloride CAS No. 133170-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCNYSGKNAWXFL-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704855
Record name D-Valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133170-58-8
Record name D-Valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for D Valinamide Hydrochloride and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing enantiomerically pure D-Valinamide. This can be achieved through classical chemical resolution of intermediates or by leveraging the specificity of enzymatic reactions.

Chemical resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This approach involves the use of a chiral resolving agent to form diastereomeric salts that can be separated based on their different physical properties, such as solubility. wikipedia.org

The resolution of a racemic mixture of DL-Valine amide is a key step in the chemical synthesis of D-Valinamide. This process typically involves reacting the racemic amide with a chiral acid to form diastereomeric salts. The differing solubilities of these salts in a particular solvent allow for their separation by fractional crystallization. wikipedia.org Once separated, the desired diastereomer can be treated to remove the resolving agent, yielding the enantiomerically enriched D-Valinamide, which is then converted to its hydrochloride salt.

One documented method for obtaining D-Valine involves the racemization of L-Valine to produce DL-Valine. researchgate.net This racemic mixture is then resolved using a chiral resolving agent. researchgate.net The resulting salt containing the D-enantiomer is then isolated and treated with a base to yield D-Valine with high optical purity. researchgate.net A similar principle can be applied to the resolution of DL-Valinamide.

The choice of chiral resolving agent is critical for the successful separation of enantiomers. These agents must be enantiomerically pure themselves and readily available. For the resolution of amino acid derivatives like valinamide (B3267577), chiral acids are commonly employed. wikipedia.org

Examples of chiral resolving agents used in the separation of racemic amino acids and their derivatives include tartaric acid derivatives and camphorsulfonic acid. wikipedia.orggoogle.comonyxipca.com For instance, D-2,3-dibenzoyl tartaric acid has been successfully used to resolve DL-Valine. researchgate.netgoogle.com The process involves reacting DL-Valine with the resolving agent in the presence of a mineral acid to form diastereomeric salts. researchgate.net The salt of D-Valine and the resolving agent precipitates upon cooling and can be isolated. researchgate.net Treatment with a base then liberates the D-Valine. researchgate.net This strategy is applicable to the synthesis of D-Valinamide, where DL-Valinamide would be the starting material.

Table 1: Chiral Resolving Agents and Their Application

Chiral Resolving Agent Target Compound Principle of Separation Reference
D-2,3-dibenzoyl tartaric acid DL-Valine Formation of diastereomeric salts with different solubilities. researchgate.netgoogle.com
(+)-cinchotoxine Racemic tartaric acid Formation of diastereomeric salts. wikipedia.org
(1S)-(+)-10-camphorsulfonic acid Substituted chiral quinazoline Formation and crystallization of diastereomeric salts. google.com
L-phenylalanine DL-valine pH adjustment to facilitate separation. google.com

Enzymatic methods offer a highly specific and efficient alternative to chemical resolution for producing enantiomerically pure compounds. nih.govnih.gov These biocatalytic processes operate under mild conditions and can achieve high yields and enantiomeric excesses. nih.gov

The biocatalytic production of D-amino acid amides often involves the use of enzymes that can selectively act on one enantiomer in a racemic mixture. symeres.com This kinetic resolution process can be used to produce D-amino acid amides from their corresponding racemic esters or amides. For instance, D-aminopeptidases have been used for the D-stereospecific hydrolysis of various racemic amino acid amides. pu-toyama.ac.jp

One approach involves the enzymatic resolution of amino acid amide precursors using aminopeptidases or amidases. symeres.com In this method, the enzyme selectively hydrolyzes the L-amino acid amide to the L-amino acid, leaving the D-amino acid amide unreacted. symeres.com The resulting L-amino acid and D-amino acid amide can then be separated. symeres.com

D-stereospecific amidases are enzymes that specifically catalyze the hydrolysis of D-amino acid amides to the corresponding D-amino acid and ammonia. pu-toyama.ac.jpd-aminoacids.com These enzymes are of particular interest for the production of D-amino acids. A D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 has been identified and characterized. pu-toyama.ac.jp This enzyme exhibits hydrolyzing activity towards D-amino acid amides with aromatic or hydrophobic side chains, including D-Valinamide. pu-toyama.ac.jpgoogle.com

Another example is the D-alaninamide amidase from Arthrobacter sp. NJ-26, which shows high D-stereospecificity towards alaninamide. tandfonline.com While specific for alanine (B10760859), this highlights the potential for discovering or engineering amidases with desired substrate specificities for other D-amino acids like valine. A thermostable D-stereospecific alanine amidase from Brevibacillus borstelensis BCS-1 has also been characterized and was found to be highly active towards various D-amino acid amides, including D-Valinamide. nih.gov

Table 2: Enzymes in D-Valinamide Synthesis

Enzyme Source Organism Substrate(s) Product(s) Reference
D-stereospecific amino-acid amidase Ochrobactrum anthropi SV3 D-amino acid amides (e.g., D-Valinamide) D-amino acid, ammonia pu-toyama.ac.jptandfonline.com
D-alaninamide amidase Arthrobacter sp. NJ-26 D-alaninamide D-alanine, ammonia tandfonline.com
D-aminopeptidase Ochrobactrum anthropi SCRC C1-38 D-amino acid amides, D-amino acid containing peptides D-amino acid pu-toyama.ac.jppu-toyama.ac.jp
Thermostable d-stereospecific alanine amidase Brevibacillus borstelensis BCS-1 D-amino acid amides (including D-Valinamide) D-amino acid, ammonia nih.gov

Enzymatic Synthesis Pathways for D-Valinamide

Biocatalytic Production of D-Amino Acid Amides

Peptide Synthesis Incorporating D-Valinamide Moieties

The incorporation of D-valinamide into peptide chains is a critical process for creating novel therapeutic agents and research tools. This section explores the various methods employed for this purpose, from established classical techniques to more modern and efficient strategies.

Classical and Contemporary Peptide Coupling Strategies

The formation of a peptide bond between D-valinamide and another amino acid or peptide fragment is the cornerstone of peptide synthesis. bachem.com This involves the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.comuniurb.it Over the years, a multitude of coupling reagents and strategies have been developed to optimize this process, ensuring high yields and minimizing side reactions like racemization. bachem.com

Classical Methods:

Historically, methods like the use of acyl chlorides and symmetrical or mixed anhydrides were employed for peptide bond formation. uniurb.itluxembourg-bio.com While foundational, these methods often come with limitations, including the potential for side reactions and challenges in purification. openaccessjournals.com The introduction of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), represented a significant advancement in solution-phase and solid-phase peptide synthesis (SPPS). nih.gov SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, simplifying the purification process to simple washing steps. luxembourg-bio.comnih.gov

Contemporary Strategies:

Modern peptide synthesis predominantly relies on more advanced coupling reagents that offer higher efficiency and suppressed side reactions. bachem.com These are broadly categorized into phosphonium (B103445) and aminium/uronium salts. bachem.comuniurb.it

Phosphonium Reagents: Reagents like Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high coupling efficiency.

Aminium/Uronium Reagents: This class includes reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU. bachem.comnih.gov These reagents often require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction. bachem.com For couplings where there is a heightened risk of racemization, a weaker base such as sym.-collidine may be used. bachem.com

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDC·HClWidely used in both solution and solid-phase synthesis. bachem.comnih.gov
Phosphonium Salts PyBOPHigh coupling efficiency. bachem.comnih.gov
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUHigh coupling rates, often used with additives like HOBt or Cl-HOBt to improve efficiency and reduce racemization. bachem.com

Azalactone Peptide Synthesis for Valinamide Derivatives

The azalactone method, also known as the oxazolone (B7731731) method, is a classical yet effective strategy for the synthesis of dipeptides, including those containing valine. researchgate.net This method involves the reaction of an α-acylamino acid with a dehydrating agent, typically acetic anhydride (B1165640), to form an azalactone (oxazolone) intermediate. This intermediate is then reacted with an amino acid, such as valine, to form the dipeptide.

A common procedure involves the condensation of an aromatic aldehyde with benzoyl glycine (B1666218) in the presence of acetic anhydride and anhydrous sodium acetate (B1210297) to form a 4-substituted benzylidene-2-phenyl-oxazole-5-one. This oxazolone can then be coupled with valine in the presence of a base like sodium hydroxide (B78521) to yield the dipeptide. This method has been shown to produce dipeptide derivatives of valine in good yields, typically ranging from 60-90%.

The synthesis of various dipeptide derivatives of valine using the azalactone method has been reported, with characterization performed using techniques such as UV-Vis, IR, PNMR, and Mass spectrometry to confirm the successful formation of the dipeptide. researchgate.net

Derivatization Strategies for D-Valinamide Hydrochloride

Derivatization of this compound allows for the creation of new molecules with tailored properties and functionalities. These strategies are pivotal in fields such as chiral chromatography and the development of complex molecular architectures.

Synthesis of Chiral Derivatizing Agents Derived from D-Valinamide (e.g., Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide)

D-Valinamide serves as a valuable precursor for the synthesis of chiral derivatizing agents (CDAs), which are used to separate enantiomers by converting them into diastereomers that can be resolved using standard chromatographic techniques like HPLC. wikipedia.orgresearchgate.net

A prominent example is the synthesis of Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA). scientificlabs.com This compound is a chiral derivatizing agent analogous to Marfey's reagent. researchgate.net The synthesis of D-FDVA and its L-enantiomer, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), typically involves the nucleophilic substitution of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) with the corresponding amino acid amide (D- or L-valinamide). akjournals.comnih.gov

These reagents react with the amino group of an analyte, such as an amino acid, to form diastereomeric derivatives that can be separated on an achiral stationary phase. researchgate.net D-FDVA has been utilized as a derivatizing agent in HPLC-MS screening to analyze complex mixtures. scientificlabs.com

Furthermore, variants of these reagents have been developed to enhance separation efficiency. For instance, chiral hydrazine (B178648) reagents can be synthesized by the subsequent nucleophilic substitution of the remaining fluorine atom in D-FDVA with hydrazine. nih.gov These hydrazine derivatives are effective for the derivatization of chiral carbonyl compounds. nih.gov

Chiral Derivatizing AgentPrecursorApplication
Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) D-Valinamide, 1,5-difluoro-2,4-dinitrobenzene (DFDNB)Chiral separation of amino acids and other primary amines via HPLC. researchgate.netscientificlabs.com
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) L-Valinamide, DFDNBChiral derivatizing agent for separating enantiomers. scbt.comchemicalbook.comchemimpex.com
5-hydrazino-2,4-dinitrophenyl-l-valinamide (HDNP-l-Val-NH2) L-FDVA, HydrazineDerivatization of chiral carbonyl compounds. nih.gov

Methodologies for Integrating D-Valinamide into Functionalized Molecular Scaffolds

The incorporation of D-valinamide into larger, functionalized molecular scaffolds is a key strategy in drug discovery and materials science for creating molecules with specific three-dimensional arrangements and biological activities. mdpi.comescholarship.org These scaffolds can serve as frameworks for presenting various functional groups in a defined spatial orientation. mdpi.com

Methodologies for this integration often rely on standard peptide coupling techniques, where the amino group of D-valinamide can be reacted with an activated carboxyl group on the scaffold, or vice versa. The choice of coupling chemistry depends on the nature of the scaffold and the desired final structure.

For example, in the synthesis of thioenamides, a protected form of valinamide was coupled with other building blocks. lsu.edu This involved protecting the α-amino group of valinamide as a tetrachlorophthalimide (Tcp) before proceeding with the coupling reaction. lsu.edu This highlights the importance of protecting group strategies to ensure selective reactions when building complex molecules.

The development of algorithms for de novo ligand design also underscores the importance of being able to synthetically integrate fragments like D-valinamide into larger structures based on computational models. nih.gov These methods aim to generate novel molecules that fit a specific binding site by assembling predefined fragments, which could include D-valinamide.

Iv. Enzymatic and Biochemical Investigations Involving D Valinamide Hydrochloride

D-Amidase Enzyme Systems

D-Valinamide serves as a key substrate in the study of D-stereospecific amidases, enzymes that selectively hydrolyze the amide bond of D-amino acid amides to produce the corresponding D-amino acid and ammonia. pu-toyama.ac.jp These enzymes are of significant interest for the biotechnological production of optically pure D-amino acids, which are valuable chiral building blocks for pharmaceuticals and agrochemicals. pu-toyama.ac.jpnih.govmdpi.com

Research has identified and characterized several D-stereospecific amidases capable of hydrolyzing D-valinamide from various microbial sources.

A thermostable D-stereospecific alanine (B10760859) amidase (BDA) from Brevibacillus borstelensis BCS-1 has been shown to act on D-valinamide. nih.gov The recombinant version of this enzyme was found to have a molecular mass of approximately 30 kDa on SDS-PAGE, and gel filtration chromatography suggested the native enzyme is a hexamer of identical subunits with a total estimated molecular mass of 199 kDa. nih.gov This enzyme demonstrates strong activity on a range of D-amino acid amides while showing no activity towards their L-enantiomers, confirming its D-stereospecificity. nih.gov

Similarly, a thermostable D-methionine amidase, also isolated from Brevibacillus borstelensis BCS-1, exhibits D-stereospecific amidase activity. pu-toyama.ac.jp This enzyme effectively hydrolyzes D-amino acid amides and esters but not D-peptides. pu-toyama.ac.jp Its stereoselectivity was confirmed through experiments hydrolyzing DL-phenylalaninamide, where it exclusively produced D-phenylalanine with high optical purity. pu-toyama.ac.jp

Another D-stereospecific amino-acid amidase (DaaA), cloned from Ochrobactrum anthropi SV3, also processes D-valinamide, although at a lower rate compared to other substrates like D-phenylalaninamide. pu-toyama.ac.jp This enzyme is a monomer with a molecular mass of about 40 kDa. nih.govpu-toyama.ac.jp Its D-stereospecific nature is highlighted by its inability to hydrolyze L-amino-acid amides. pu-toyama.ac.jp

Furthermore, a process utilizing the microorganism Rhodococcus erythropolis has been developed for the enzymatic hydrolysis of D-α-amino-acid amides, including D-valinamide, to their corresponding D-α-amino-acids. epo.org

The substrate specificity of D-amidases reveals varying efficiencies towards D-valinamide compared to other D-amino acid amides.

The D-alanine amidase from B. borstelensis BCS-1 showed the highest activity towards D-alaninamide (defined as 100%). In comparison, its relative activity towards D-valinamide was 15.2%. nih.gov The D-methionine amidase from the same species displayed maximum activity with D-methioninamide (100%), while its activity on D-valinamide was 8.7%. pu-toyama.ac.jp The D-stereospecific amino-acid amidase from O. anthropi SV3 was most active with D-phenylalaninamide, D-tyrosinamide, and D-tryptophanamide; D-valinamide was noted as a much less preferred substrate. pu-toyama.ac.jp

Enzyme SourcePrimary SubstrateRelative Activity on D-Valinamide (%)Reference
Brevibacillus borstelensis BCS-1 (D-Alanine Amidase)D-Alaninamide15.2 nih.gov
Brevibacillus borstelensis BCS-1 (D-Methionine Amidase)D-Methioninamide8.7 pu-toyama.ac.jp
Ochrobactrum anthropi SV3 (D-Amino-acid Amidase)D-PhenylalaninamideLow pu-toyama.ac.jp

Table 1: Relative activity of various D-amidases on D-Valinamide compared to their preferred substrates.

Kinetic studies provide further insight. For the D-methionine amidase from B. borstelensis, the catalytic efficiency (kcat/Km) for its primary substrate, D-methioninamide, was determined to be 3086 mM⁻¹s⁻¹, while for D-alaninamide it was 21.5 mM⁻¹s⁻¹. pu-toyama.ac.jp Although specific kinetic values for D-valinamide were not detailed in this study, its lower relative activity suggests a less efficient conversion compared to the preferred substrates. pu-toyama.ac.jp

The catalytic activity of D-amidases is significantly influenced by environmental factors such as temperature and pH, as well as the presence of metal ions and inhibitors. pu-toyama.ac.jpnih.govresearchgate.net

The thermostable D-alanine amidase from B. borstelensis BCS-1 exhibits optimal activity at a high temperature of 85°C and an alkaline pH of 9.0. nih.gov It maintains stability over a broad pH range from 7.0 to 10.0. nih.gov The D-methionine amidase from the same organism has a lower optimal temperature of 65°C and is stable up to this temperature for 20 minutes. pu-toyama.ac.jp

The activity of these enzymes is markedly affected by metal ions and chemical reagents. The D-alanine amidase from B. borstelensis is strongly activated by Co²⁺ and Mn²⁺; the addition of 1.0 mM Co²⁺ increased its specific activity approximately sevenfold. nih.gov Conversely, its activity is inhibited by chelating agents like EDTA and sulfhydryl reagents such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol. nih.gov Similarly, the D-methionine amidase from B. borstelensis is strongly activated by Co²⁺ (a five-fold increase in activity) but inhibited by Hg²⁺, DTT, 2-mercaptoethanol, and EDTA. pu-toyama.ac.jp The D-amino-acid amidase from O. anthropi showed complete inactivation in the presence of Zn²⁺. nih.gov

EnzymeOptimal Temp (°C)Optimal pHActivatorsInhibitorsReference
D-Alanine Amidase (B. borstelensis)859.0Co²⁺, Mn²⁺EDTA, DTT, 2-mercaptoethanol nih.gov
D-Methionine Amidase (B. borstelensis)659.5Co²⁺EDTA, DTT, 2-mercaptoethanol, Hg²⁺ pu-toyama.ac.jp
D-Amino-acid Amidase (O. anthropi)459.0None reportedZn²⁺ nih.govpu-toyama.ac.jp

Table 2: Influence of environmental parameters and metal ions on the activity of D-amidases that hydrolyze D-Valinamide.

Substrate Specificity and Kinetic Analysis with D-Valinamide Substrates

Role in Metabolic Pathways and Protein Biosynthesis Research

The study of D-valinamide and its hydrolysis product, D-valine, extends into the broader fields of D-amino acid metabolism and the formulation of specialized peptides and proteins.

D-amino acids, once considered "unnatural," are now recognized for having specific and important physiological functions in various organisms. nih.gov Research into D-amino acid metabolism explores how organisms synthesize, utilize, and degrade these molecules. The enzymatic hydrolysis of D-valinamide to D-valine is a direct link to this field, as it provides a method for producing a key D-amino acid. pu-toyama.ac.jpfrontiersin.org

Some bacteria can utilize D-valine as a growth substrate. frontiersin.org For instance, the strain Rhodococcus erythropolis can use D-valinamide for the production of D-valine. epo.org In mammalian systems, D-amino acids are metabolized by the enzyme D-amino acid oxidase (DAO), which converts them into α-keto acids. frontiersin.orgnih.gov This metabolic capability has been exploited in cell culture, where nutrient media containing D-valine instead of L-valine can be used to selectively grow epithelial cells (which contain DAO) while inhibiting the growth of fibroblasts (which lack DAO). nih.gov This demonstrates a practical application of understanding D-amino acid metabolic pathways. The availability and metabolism of D-amino acids in the gut microbiota can also influence host physiology. frontiersin.org

The incorporation of D-amino acids, such as D-valine, into peptide structures is a significant strategy in drug delivery and formulation research. Peptides composed of D-amino acids are more resistant to degradation by naturally occurring proteases and peptidases, which are typically specific for L-amino acids. nih.gov This increased stability makes D-peptides more durable and potentially more effective as therapeutic agents. nih.govnih.gov The enzymatic production of D-valine from D-valinamide provides a source of this chiral building block for the synthesis of these stabilized peptides. pu-toyama.ac.jpmdpi.com

In the context of protein biosynthesis, the presence of D-amino acids can be disruptive. Studies in Pseudomonas saccharophila have shown that D-valine can inhibit net protein synthesis and stimulate protein turnover. nih.gov Ensuring the chiral purity of amino acids is crucial for accurate protein synthesis. oup.compressbooks.pub A derivative of D-valinamide, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (Marfey's reagent), is used as a chiral derivatizing agent to separate and quantify D- and L-enantiomers of amino acids by chromatography, highlighting a specialized analytical role related to protein biosynthesis research. oup.com

V. Medicinal Chemistry and Drug Discovery Applications of D Valinamide Hydrochloride

Design and Synthesis of D-Valinamide-Containing Pharmaceutical Candidates

The synthesis of pharmaceutical candidates often involves the use of chiral building blocks to construct complex molecules with specific biological activities. minakem.comacints.comevonik.com D-Valinamide hydrochloride serves as a key starting material or intermediate in the creation of a variety of derivatives aimed at enhancing therapeutic effects. chemimpex.comresearchgate.net

Medicinal chemists frequently modify amino acid derivatives to optimize the pharmacological properties of a drug candidate. mdpi.comopenaccessjournals.commedchemexpress.com The development of D-valinamide derivatives is a strategy employed to improve drug efficacy. chemimpex.com By attaching different chemical groups to the D-valinamide core, researchers can fine-tune properties such as binding affinity, selectivity, and bioavailability.

A notable example is the modification of the HIV-1 protease inhibitor darunavir (B192927). nih.gov In a research study, both (R)- and (S)-valine derivatives of darunavir were synthesized to explore new interactions within the S2' subsite of the enzyme. nih.gov The synthesis involved reacting darunavir with Boc-protected valine. nih.gov While these specific modifications led to a reduction in enzymatic inhibition and antiviral activity in some cases, the removal of the Boc protecting group from an (S)-valine derivative resulted in a more than 20-fold improvement in antiviral activity compared to its protected counterpart, demonstrating how derivatization can significantly modulate biological effect. nih.gov The use of D-amino acids in peptide-based drug carriers has also been shown to boost the selectivity and antitumor efficacy of therapeutic payloads. nih.gov

A significant area of exploration involves the synthesis of valinamide (B3267577) carbamate (B1207046) derivatives, particularly for their potential as fungicides. rsc.orgresearchgate.net Researchers have designed and synthesized series of these compounds by introducing various substituted aromatic rings into the valinamide carbamate structure. rsc.org This approach is often guided by pharmacophore models derived from existing fungicides, aiming to combine key structural fragments to achieve high activity. tandfonline.comnih.gov For instance, N-benzhydryl valinamide carbamate derivatives were created to find analogues with potent activity against pathogens, including those resistant to existing treatments. rsc.org The synthesis of these complex molecules showcases the utility of D-valinamide as a versatile scaffold for generating diverse chemical libraries for bioactivity screening.

Development of Amino Acid Derivatives for Enhanced Drug Efficacy

Biological Activity Evaluation and Structure-Activity Relationship (SAR) Studies

The evaluation of biological activity and the subsequent establishment of structure-activity relationships (SAR) are critical steps in drug discovery. wikipedia.org These studies help identify the chemical features of a molecule responsible for its biological effects, guiding the rational design of more potent and selective compounds. openaccessjournals.comnih.gov

Derivatives of D-valinamide have been subjected to various in vitro bioactivity screens, with significant findings in the areas of antifungal activity and enzyme inhibition. vulcanchem.comnih.govmdpi.com

Antifungal Activity: Valinamide carbamate derivatives have demonstrated notable in vitro fungicidal activity, particularly against oomycete pathogens like Phytophthora capsici and Pseudoperonospora cubensis. rsc.orgtandfonline.comresearchgate.net In one study, a series of N-benzhydryl valinamide carbamate derivatives were tested, with some compounds showing excellent activity. rsc.org For example, a derivative with dimethoxy substituted aromatic rings (compound 9e) exhibited a higher in vitro fungicidal activity against P. capsici than the commercial fungicide iprovalicarb. rsc.org Other related threoninamide (B1605207) carbamate derivatives, designed based on a valinamide carbamate pharmacophore, also showed potent antifungal effects, with EC₅₀ values below 1 µg/mL against P. capsici. tandfonline.comnih.gov

In Vitro Antifungal Activity of Valinamide Carbamate Derivatives
Compound ClassSpecific Derivative ExampleTarget OrganismMeasured Activity (EC₅₀)Reference
N-benzhydryl valinamide carbamateCompound 9e (dimethoxy substituted)Phytophthora capsiciHigher activity than iprovalicarb rsc.org
Threoninamide carbamate (based on valinamide model)Compound I-24Phytophthora capsici0.14 µg/mL tandfonline.comnih.gov
Threoninamide carbamate (based on valinamide model)Compound I-7, I-10, I-11, I-12, I-13, I-22, I-23, I-25, I-26Phytophthora capsici< 1 µg/mL tandfonline.comnih.gov
Valinamide Carbamate (with three active fragments)Novel designed compoundPhytophthora capsici0.15 µg/mL tandfonline.comnih.gov

Enzyme Inhibition: D-Valinamide derivatives have also been evaluated as enzyme inhibitors. vulcanchem.com In the context of HIV, D-valine derivatives of the protease inhibitor darunavir were synthesized and tested. nih.gov While some derivatives showed reduced potency, one aminoalkyl derivative demonstrated significant improvement in antiviral activity upon removal of a protecting group, indicating a direct interaction with the viral enzyme. nih.gov Another study noted that certain valinamide derivatives exhibit potent elastase inhibitory activity. vulcanchem.com

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. wikipedia.orgnih.gov For D-valinamide derivatives, SAR analyses have been particularly insightful in the development of antifungal agents. rsc.orgtandfonline.com

By synthesizing and testing a series of N-benzhydryl valinamide carbamate analogues, researchers determined that the nature and position of substituents on the aromatic rings significantly impact fungicidal activity. rsc.orgrsc.org For instance, introducing dimethoxy substitutions on one of the aromatic rings led to high potency. rsc.org Conversely, increasing the steric bulk at the para-position of the aromatic rings resulted in a significant drop in activity. rsc.org These findings suggest that the size and electronic properties of the substituents are critical for the molecule's fit and interaction with its biological target, believed to be cellulose (B213188) synthases in oomycetes. rsc.org

Similarly, SAR studies on threoninamide carbamates, which were designed from a valinamide-based pharmacophore model, revealed that specific structural fragments are crucial for activity. tandfonline.comnih.gov The model identified an amide bond, a para-substituted phenyl group, and a 3,4-dialkyloxy substituted phenyl group as key components for antifungal efficacy. tandfonline.comnih.gov The successful design of a new valinamide carbamate incorporating all three fragments, which displayed higher activity than older compounds, validated the SAR model. tandfonline.comnih.gov These studies provide a clear roadmap for the future design of even more effective antifungal agents based on the D-valinamide scaffold.

In Vitro Bioactivity Screening (e.g., Antifungal Activity, Enzyme Inhibition)

Computational Approaches in Drug Discovery Pipelines

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govnih.gov These approaches are broadly categorized as structure-based, which requires knowledge of the target's three-dimensional structure, and ligand-based, which relies on information from molecules known to interact with the target. nih.govnih.gov

Computer-Aided Drug Design (CADD) and Virtual Screening Applications

Computer-Aided Drug Design (CADD) encompasses a variety of computational tools used to design and evaluate potential drug candidates. nih.gov It plays a crucial role in increasing the efficiency of the drug discovery process. nih.gov Virtual screening, a key CADD technique, involves the computational assessment of large libraries of chemical compounds to identify those likely to bind to a drug target. techscience.comcreative-biostructure.com This method is significantly more targeted than traditional high-throughput screening (HTS) and can substantially increase the hit rate of novel drug compounds. nih.gov

Virtual screening can be either structure-based or ligand-based. techscience.com Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock and score compounds from a library. creative-biostructure.com Ligand-based virtual screening, on the other hand, is employed when the target's structure is unknown and relies on the principle that molecules with similar structures are likely to have similar biological activities. techscience.com

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a important tool in structure-based drug design, providing insights into the binding mode and affinity of a ligand for a particular protein target. creative-biostructure.comresearchgate.net By simulating the interaction between a ligand, such as a derivative of D-valinamide, and a target protein, researchers can predict binding energies and key intermolecular interactions like hydrogen bonds and hydrophobic interactions. researchgate.net This information is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity. For instance, docking studies have been used to guide the design of new hemiasterlin (B1673049) analogues, potent antitumor agents. scispace.com

Therapeutic Potential and Preclinical Research

The application of this compound as a scaffold has led to the investigation of its derivatives in various disease models. ontosight.airesearchgate.net Preclinical studies are essential to evaluate the safety and efficacy of these novel compounds before they can be considered for human trials. credevo.com

Investigation in Specific Disease Modalities

Antifungal Agents: Derivatives of valinamide have been designed and synthesized as potential antifungal agents. Based on the structures of known carboxylic acid amide (CAA) fungicides, a new valinamide carbamate was created and showed significant in vitro activity against Phytophthora capsici. nih.govtandfonline.com This has spurred further development of active-fragment-based drug discovery for new fungicides. nih.govtandfonline.com

Antiparasitic Agents: Novel L-valinate amide benzoxaboroles have been synthesized and investigated for their activity against the parasites that cause Animal African Trypanosomiasis (AAT). researchgate.net One compound, 4-fluorobenzyl (1-hydroxy-7-methyl-1,3-dihydrobenzo[c] ontosight.aipharmaffiliates.comoxaborole-6-carbonyl)-L-valinate (AN11736), demonstrated potent inhibition of Trypanosoma congolense and Trypanosoma vivax in vitro and was 100% effective in animal models with a single dose. researchgate.net

Anticancer Agents: The dolastatins are natural products with potent antitumor activity. acs.org TZT-1027, a synthetic analogue of dolastatin 10, acts by inhibiting microtubule polymerization and has shown enhanced antitumor activity and destruction of tumor vasculature in preclinical models. portico.org Other research has focused on developing 4,4,4-triphenylbutan-1-amine inhibitors derived from the S-trityl-L-cysteine (STLC) scaffold, which are potent and selective inhibitors of the human mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov

Neurological Disorders: Preclinical research for neurological disorders often utilizes patient-derived induced Pluripotent Stem Cells (iPSCs) to create disease models for drug screening. nih.gov While direct studies involving this compound in these models are not extensively documented, the development of small molecule drugs for conditions like multiple sclerosis highlights the importance of synthesizing novel therapeutic agents. nih.gov

Pain and Inflammation: A synthetic dipeptide, D-tyrosyl-valinamide (H-D-Tyr-Val-NH2), was identified through in silico studies and subsequently tested in murine models of pain and inflammation. uniroma1.it This dipeptide is derived from the α-amidation of a synthetic tripeptide in the brain. uniroma1.it

Development of Novel Therapeutic Agents Utilizing D-Valinamide Scaffolds

The chiral nature of D-valinamide makes it a valuable building block in the synthesis of novel therapeutic agents. nih.govresearchgate.netmdpi.com The demand for single-enantiomer drugs has driven the development of new synthetic methods to produce complex chiral drug candidates. nih.govresearchgate.net The concept of using novel scaffolds is a key driver in modern drug discovery, as it allows for the creation of new chemical entities with the potential for intellectual property protection. biosolveit.de

The synthesis of various dipeptide derivatives of valine has been accomplished using methods like azalactone peptide synthesis. researchgate.net These derivatives serve as a basis for creating larger, more complex molecules with specific therapeutic targets. For example, L-valinamide derivatives have been explored as scaffolds for designing drugs with potential applications in cancer therapy and protein modification. ontosight.ai

Therapeutic Target/DiseaseD-Valinamide-based Scaffold/DerivativeResearch Finding
Fungal Infections Valinamide carbamateDisplayed high in vitro antifungal activity against P. capsici. nih.govtandfonline.com
Animal African Trypanosomiasis L-valinate amide benzoxaborole (AN11736)Potent in vitro inhibition of T. congolense and T. vivax; 100% efficacy in animal models. researchgate.net
Cancer TZT-1027 (Dolastatin 10 analogue)Inhibits microtubule polymerization, destroys tumor vasculature. portico.org
Cancer 4,4,4-triphenylbutan-1-amine inhibitorsPotent and selective inhibitors of the mitotic kinesin Eg5. nih.gov
Pain and Inflammation D-tyrosyl-valinamidePharmacological activity observed in in vivo murine models. uniroma1.it

Studies on the Degradation Pathways of Antibiotics

This compound is also utilized as a research chemical in studies focused on the degradation of antibiotics. pharmaffiliates.com Understanding the degradation pathways of antibiotics is crucial for assessing their environmental impact and the development of resistance. nih.govencyclopedia.pub Research in this area explores various degradation methods, including biotic, chemical, and physical processes, to determine the fate of antibiotic compounds in the environment. encyclopedia.pubmdpi.com For example, studies have investigated the degradation of antibiotics like Levofloxacin through processes such as oxidation and photocatalysis, identifying the various intermediate products formed. encyclopedia.pub The stability of microbial communities can be influenced by the interplay between antibiotic production and degradation. nih.gov

Vi. Advanced Analytical Methodologies for D Valinamide Hydrochloride Analysis

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography stands as a cornerstone for chiral separations. The fundamental principle involves creating a chiral environment where the two enantiomers of a compound exhibit different physicochemical interactions, leading to differential retention times and, thus, separation. This can be achieved directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. ijrps.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the direct enantioseparation of chiral compounds. nih.gov The use of Chiral Stationary Phases (CSPs) is the most prevalent approach for the direct resolution of enantiomers, including amino acids and their amides. ijrps.comnih.gov These stationary phases are composed of a chiral selector immobilized onto a support material, typically silica (B1680970) gel. mdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the enantiomers. ijrps.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. nih.govcsfarmacie.cz Cyclodextrin-based CSPs are also highly effective, particularly β-cyclodextrin, which can separate a wide range of chiral molecules through inclusion complexation. mdpi.comchromatographyonline.com

For the analysis of D-Valinamide and its enantiomer, various CSPs can be employed. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. science.gov For instance, the Daicel ChiralPax ZWIX(+) column has demonstrated effective separation of DL-amino acid pairs. waters.com The development of new CSPs continues to evolve, aiming to improve resolution, versatility, and compatibility with different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. mdpi.comchromatographyonline.com

Table 1: Examples of Chiral Stationary Phases (CSPs) Used in HPLC for Chiral Separations This table provides examples of common CSP types and their typical applications in chiral separations, relevant to amino acids and their derivatives.

CSP TypeChiral Selector ExamplesSeparation PrincipleTypical Analytes
Polysaccharide-Based Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindranceBroad range of chiral compounds, including amino acid derivatives nih.govcsfarmacie.cz
Cyclodextrin-Based β-Cyclodextrin, γ-Cyclodextrin derivativesHost-guest inclusion complexation, hydrogen bondingAromatic compounds, amino acids, pharmaceuticals mdpi.comchromatographyonline.com
Protein-Based Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP)Hydrophobic and polar interactionsVarious drugs, especially weak acids and bases nih.gov
Pirkle-Type (π-acid/π-base) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactionsAromatic compounds, compounds with π-donor/acceptor groups ijrps.com
Ligand Exchange L-proline, L-hydroxyproline complexed with Cu(II)Formation of diastereomeric metal complexes with different stabilitiesAmino acids, hydroxy acids rsc.org
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexingAmino acids and peptides rsc.org

Indirect methods are also prevalent, where D-Valinamide or its enantiomer is used as a chiral derivatizing reagent. For example, after derivatizing a racemic analyte with L-Valinamide, the resulting diastereomers can be separated on a standard reversed-phase C-18 column. nih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also valuable techniques for assessing the enantiomeric purity of chiral compounds like D-Valinamide. americanlaboratory.comjiangnan.edu.cn

Gas Chromatography (GC): For GC analysis, analytes must be volatile and thermally stable. Amino acids and their amides are non-volatile, necessitating a derivatization step to increase their volatility. researchgate.net The enantiomers are typically derivatized to form diastereomers, which are then separated on a conventional achiral GC column. Alternatively, direct separation can be achieved by using a chiral stationary phase within the GC column. jiangnan.edu.cn GC coupled with mass spectrometry (GC-MS) provides high sensitivity and structural information, making it a robust method for enantioselective determination in various matrices. researchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and requires only small sample volumes. americanlaboratory.com Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte. The chiral selector interacts differently with each enantiomer, leading to the formation of diastereomeric complexes with different electrophoretic mobilities and/or partition coefficients, resulting in their separation. jiangnan.edu.cn Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid analysis. jiangnan.edu.cn While CE is a powerful technique, conventional methods can have long analysis times compared to more recent mass spectrometry approaches. americanlaboratory.com

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for chiral separations. routledge.com Two primary strategies are employed for the resolution of enantiomers by TLC: direct and indirect separation. researchgate.net

Direct Resolution: This method involves the use of a chiral stationary phase or a chiral mobile phase additive. wikipedia.org A chiral stationary phase can be created by impregnating a standard silica gel plate with a chiral selector, such as an optically pure amino acid or a ligand-exchange reagent. wikipedia.orgnih.gov For example, the direct resolution of DL-valine has been achieved on silica gel plates impregnated with an optically pure chiral selector using a mobile phase of acetonitrile-methanol-water. nih.gov

Indirect Resolution: This is a more common approach where the enantiomeric mixture is derivatized with a chiral reagent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a conventional (achiral) stationary phase, such as reversed-phase or normal-phase plates. akjournals.comresearchgate.net A classic example is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or its variants, like 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDNP-L-Val-NH2), to derivatize DL-amino acids. akjournals.comresearchgate.net The resulting diastereomers are then spotted on the TLC plate and separated using an appropriate mobile phase. For instance, diastereomers of DL-amino acids derivatized with FDNP-L-Val-NH2 have been effectively separated using normal-phase TLC with a phenol-water mobile phase or reversed-phase TLC with mobile phases containing acetonitrile (B52724) and a triethylamine-phosphate buffer. akjournals.com

This indirect TLC method can resolve DL-amino acids at nanomolar concentrations. akjournals.com The quantitative recovery of alanine (B10760859) enantiomers from a TLC plate has been demonstrated, showing the potential of this technique for quantitative analysis. researchgate.net

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) offers high sensitivity, specificity, and speed, making it an invaluable tool for chiral analysis. ucdavis.edu When coupled with separation techniques like LC or used alone, it provides powerful methods for characterizing and quantifying enantiomers such as D-Valinamide.

Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used for the rapid determination of enantiomeric excess (ee) without the need for time-consuming chromatographic separation. americanlaboratory.comrsc.org These methods rely on creating diastereomeric ions in the gas phase and observing their differential behavior within the mass spectrometer. polyu.edu.hk

One approach involves the kinetic resolution method, where a chiral mixture is derivatized with mass-tagged pseudo-enantiomeric auxiliaries. americanlaboratory.com For example, an amino acid mixture can be reacted with a solution containing both Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and a mass-tagged version of its enantiomer, such as Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA). americanlaboratory.com This reaction produces four products with two distinct masses. The ratio of the ion intensities of these two mass signals is directly related to the enantiomeric ratio of the original amino acid, allowing for a rapid calculation of the enantiomeric excess. This method can determine the ee of an amino acid like proline in approximately two minutes per sample. americanlaboratory.com

Another technique involves forming protonated trimeric ions between a chiral selector and the analyte enantiomers. nih.gov The stability of these diastereomeric trimers differs, leading to different dissociation efficiencies when subjected to collision-induced dissociation (CID) in the mass spectrometer. A calibration curve can be generated by plotting the dissociation efficiency against known ee values, allowing for the determination of the ee in an unknown sample. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of D-amino acids in complex biological matrices, such as plasma or peptide hydrolysates. nih.govmdpi.commdpi.com This method combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection. researchgate.net

The most common workflow involves an indirect chiral separation. For samples like proteins or peptides, an initial acid hydrolysis step is required to release the constituent amino acids. mdpi.com The amino acids in the sample (or hydrolysate) are then derivatized with a chiral reagent. Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or similar Marfey's reagent analogues are frequently used for this purpose. nih.govnih.govnih.gov This reaction converts the D- and L-amino acids into diastereomeric derivatives. These diastereomers can then be readily separated using standard reversed-phase HPLC columns (e.g., C18, phenyl-hexyl). nih.govmdpi.com

Following chromatographic separation, the analytes are ionized (typically by ESI) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition for each analyte, minimizing interference from the complex matrix. nih.gov This approach allows for the accurate quantification of D-amino acids, even when they are present at trace levels compared to their L-counterparts. waters.com The method has been successfully validated and applied to quantify D-amino acids in various samples, including bacteria, food products, and human plasma. waters.comnih.govnih.gov

Table 2: Typical Workflow and Parameters for LC-MS/MS Analysis of D-Amino Acids This table outlines a representative workflow for the quantification of D-amino acids using a common indirect derivatization method.

StepDescriptionExample Parameters / Reagents
1. Sample Preparation For peptides/proteins, hydrolysis is performed to liberate free amino acids.6 M Hydrochloric acid (HCl) or Deuterated HCl (DCl) to correct for hydrolysis-induced racemization. mdpi.com
2. Chiral Derivatization Reaction with a chiral derivatizing agent to form diastereomers.Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or other Marfey's reagent variants in a buffered solution (e.g., sodium bicarbonate). nih.govnih.gov
3. LC Separation Separation of diastereomers using reversed-phase HPLC.Column: C18 or Phenyl-Hexyl. nih.govmdpi.comMobile Phase: Gradient elution with water/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297). waters.comnih.gov
4. Ionization Creation of gas-phase ions from the eluted analytes.Electrospray Ionization (ESI), typically in negative ion mode for FDVA derivatives. nih.govmdpi.com
5. MS/MS Detection Highly selective and sensitive quantification of each diastereomer.Mode: Multiple Reaction Monitoring (MRM). nih.govInstrumentation: Triple Quadrupole (TQ) Mass Spectrometer. waters.com

Electrospray Ionization–Mass Spectrometry (ESI-MS) for Rapid Enantiomeric Excess Determination

Derivatization Reagents in Advanced Analytical Chemistry

Derivatization is a cornerstone technique in analytical chemistry, employed to modify analytes to enhance their chromatographic behavior, improve detection, or enable the separation of chiral compounds on achiral stationary phases. greyhoundchrom.com Chiral derivatizing agents (CDAs) are optically pure reagents that react with enantiomeric molecules to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

A prominent application of D-valinamide is in the synthesis of chiral derivatizing agents that are analogues of the well-known Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). researchgate.net The D-valinamide-based analogue, Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA), is synthesized by reacting D-valinamide with 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). researchgate.net This reagent is used for the pre-column derivatization of amino acids, converting them into diastereomeric derivatives that can be readily separated by HPLC. researchgate.net

The use of D-FDVA and its L-enantiomer (L-FDVA) extends to determining the enantiomeric purity of amino acids and amines. greyhoundchrom.com These reagents are considered part of the "chiral Sanger's Reagent" family and are instrumental in advanced Marfey's methods, which utilize a variety of amino acid amides to create structural variants of the original reagent for broader applications. researchgate.netscientificlabs.co.uk

Research has demonstrated the utility of these valinamide (B3267577) derivatives in various analytical contexts. For instance, Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDNP-Val-NH2), a close analogue of Marfey's reagent, has been successfully used for the HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. nih.gov This method offers advantages such as better resolution and higher molar absorptivity compared to the original Marfey's reagent. nih.gov Furthermore, L-FDVA has been employed as a derivatizing agent for the analysis of amino acids during the isolation and identification of microcystins and for the comprehensive separation of all eight stereoisomers of hydroxyproline (B1673980) in collagen hydrolysates. scientificlabs.co.ukmdpi.com

A comparative study using Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) evaluated the chiral separation capabilities of L-FDVA against the alanine-based FDAA for 19 proteinogenic amino acids. rsc.orgbiorxiv.org While both were effective, the study concluded that FDAA generally provided better separation for the tested chiral amino acids under the specified conditions. rsc.orgbiorxiv.org

Table 1: Research Findings on D-Valinamide Analogues as Chiral Derivatizing Agents

Reagent/DerivativeAnalyte(s)Analytical TechniqueKey Findings
Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDNP-Val-NH2)D-Aspartate (D-Asp), N-methyl-D-aspartate (NMDA), N-methyl-D-glutamate (NMDG)HPLC with UV detectionOffers better resolution and higher molar absorptivity than Marfey's reagent; allows for a one-step derivatization without requiring OPA pretreatment. nih.gov
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)Hydroxyproline StereoisomersReversed-Phase HPLCAchieved complete separation of all eight stereoisomers using an MS-compatible mobile phase. mdpi.com
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)19 Proteinogenic Amino AcidsTIMS-MSCompared to FDAA, showed generally less separation capability for the tested chiral amino acids. rsc.orgbiorxiv.org
Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA)Amino AcidsHPLCUsed to determine D-amino acid content in purified peptides, though high L-amino acid contamination presented challenges in ratio determination. ethz.ch

The evolution of analytical chemistry continually demands more sensitive, rapid, and reliable methods. The development of novel derivatization protocols involving D-valinamide derivatives is central to meeting these demands, especially in complex biological and natural product analysis. researchgate.net

A significant advancement is the creation of a one-step derivatization protocol using N-alpha-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH2) for analyzing acidic D-amino acids. nih.gov This method is noteworthy because it eliminates the need for a pre-treatment step with o-phthaldialdehyde (OPA), which is typically required to remove interfering primary amino acids. nih.gov The protocol is both reliable and fast, with an HPLC run time of less than 40 minutes and detection limits as low as 5-10 picomoles. nih.gov

Table 2: Protocol for One-Step Derivatization and Analysis of Acidic D-Amino Acids

StepDescription
Derivatization Reagent N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) nih.gov
Reaction One-step derivatization of tissue samples to form diastereomers. nih.gov
Separation HPLC on an ODS-Hypersil column. nih.gov
Elution Gradient elution with TFA/water-TFA/MeCN. nih.gov
Detection UV absorption at 340 nm. nih.gov
Key Advantage Pretreatment of tissues with OPA is not required, as D-Asp, NMDA, and NMDG peaks are not obscured by other amino acids. nih.gov

Another area of protocol development involves coupling chiral derivatization with highly advanced analytical platforms. The combination of derivatization using agents like FDVA with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) represents a powerful, high-speed, and sensitive method for chiral analysis. rsc.org This approach leverages the ability of ion mobility spectrometry to separate ions based on their size, shape, and charge, providing an additional dimension of separation for the newly formed diastereomers. rsc.org Such protocols are at the forefront of biomarker discovery and biological research, enabling the separation of dozens of chiral amino acid pairs in a single run. rsc.org

These novel protocols underscore the ongoing innovation in the field, where derivatizing agents derived from D-valinamide are integral to pushing the boundaries of analytical detection and chiral resolution.

Vii. Future Directions and Emerging Research Avenues for D Valinamide Hydrochloride

Integration of Artificial Intelligence (AI) in Synthetic Route Design and Drug Discovery

Computer-aided synthesis planning (CASP) tools utilize retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. nih.govmdpi.com AI algorithms, often trained on vast reaction databases, can predict viable reaction pathways, assess the feasibility of each step, and propose novel synthetic routes that may not be obvious to human chemists. nih.govchemrxiv.org This approach can be used to design more efficient and cost-effective syntheses of D-Valinamide hydrochloride and its derivatives. nih.gov

In drug discovery, AI models are employed for a wide range of tasks, from identifying and validating new biological targets to designing novel molecules with desired pharmacological properties (de novo drug design). mdpi.comnih.gov AI can predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Chiral molecules like this compound are crucial components in many pharmaceuticals, and AI can help design enantioselective syntheses or explore its incorporation into new therapeutic agents. jst.go.jpnih.gov The integration of AI with experimental techniques is expected to invigorate the quest for new and improved medicines in a more rapid and economical manner. mdpi.com

Table 1: Application of AI and Machine Learning in Chemical Synthesis and Drug Discovery

AI/ML Application Area Description Relevance to this compound
Retrosynthetic Analysis AI algorithms predict synthetic pathways by deconstructing a target molecule into simpler precursors. nih.govchemrxiv.org Optimization of existing synthesis routes and design of new pathways for this compound and its derivatives.
Reaction Outcome Prediction Machine learning models are trained on reaction data to predict the success and yield of new, computer-generated reactions. nih.gov Increasing the success rate for synthesizing novel derivatives of this compound for various applications.
De Novo Drug Design Generative AI models design new molecules with specific properties optimized to interact with a biological target. mdpi.com Using this compound as a chiral scaffold or fragment in the AI-driven design of new potential drug candidates.

| Property Prediction (QSAR/ADMET) | Computational models predict the activity (Quantitative Structure-Activity Relationship) and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of molecules. nih.gov | In-silico screening of novel compounds derived from this compound to assess their drug-likeness before synthesis. |

Exploration of this compound in Advanced Biomaterials and Nanotechnology

The fields of biomaterials and nanotechnology focus on creating materials and devices at the nanoscale for medical and technological applications. mdpi.comnih.gov The unique properties of this compound, particularly its chirality and chemical functionality, make it an attractive candidate for the development of advanced functional materials.

Nanoparticles are increasingly used as drug delivery vehicles to improve the solubility, stability, and targeting of therapeutic agents. nih.govpjps.pk The surface of these nanoparticles can be modified or "functionalized" to control their interaction with biological systems. frontiersin.orgnih.gov this compound, with its primary amine group, can be covalently attached to the surface of nanoparticles (e.g., gold or polymer-based nanoparticles) through common coupling chemistries. frontiersin.orgmdpi.com Such functionalization can impart chirality to the nanoparticle surface, potentially leading to stereospecific interactions with cells or proteins. This is particularly relevant in targeted drug delivery, where specific interactions with cell surface receptors are desired. mdpi.com

In the realm of biomaterials, chiral polymers are of growing interest. The incorporation of chiral monomers like this compound into polymer chains can influence the material's secondary structure and its bulk properties. This could be applied in tissue engineering, where scaffolds are designed to promote specific cellular responses like adhesion, proliferation, and differentiation. mdpi.com Furthermore, the self-assembly of peptide-based structures, which are close relatives of amino acid amides, is a key area in nanotechnology for creating hydrogels and other nanostructures for drug delivery and regenerative medicine. mdpi.com Research into how this compound influences these systems could lead to new biomaterials with precisely controlled properties.

Table 2: Potential Applications of this compound in Nanotechnology and Biomaterials

Application Area Nanomaterial/Biomaterial Potential Role of this compound Desired Outcome
Targeted Drug Delivery Functionalized Gold or PLGA Nanoparticles nih.govnih.gov Chiral surface ligand Enhanced cell-specific recognition and uptake of therapeutic cargo. mdpi.com
Chiral Separation Chiral Polymer Micelles ru.nl Chiral monomer unit Creation of nanostructured materials for separating racemic mixtures.
Tissue Engineering Bioactive Scaffolds mdpi.com Component of a modified polymer backbone Promotion of specific cell adhesion and growth due to chiral surface topography. mdpi.com

| Biosensing | Peptide-Functionalized Nanoparticles mdpi.com | Chiral building block for peptide synthesis on a nanoparticle surface | Development of sensors capable of enantioselective detection of biomolecules. |

Development of Next-Generation Derivatization Reagents for Expanded Analytical Applications

Chiral resolution, the separation of a racemic mixture into its individual enantiomers, is critical in the pharmaceutical industry. wikipedia.org One common method for this is indirect separation, which involves reacting the enantiomeric mixture with a single-enantiomer chiral derivatizing agent (CDA). researchgate.net This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard achiral chromatography techniques like HPLC. wikipedia.orgresearchgate.net

D-Valinamide serves as a key precursor for such reagents. A notable example is Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA). greyhoundchrom.comsigmaaldrich.com This compound, a chiral analogue of Marfey's reagent, is used to determine the enantiomeric purity of amino acids and amines via HPLC. greyhoundchrom.com The D-valinamide portion provides the chiral center necessary to form diastereomeric derivatives with the analyte, while the dinitrophenyl group acts as a chromophore for UV detection. greyhoundchrom.com

The future of this field lies in developing next-generation derivatization reagents that are compatible with more advanced analytical platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govmdpi.com Modern analytical challenges demand higher sensitivity, selectivity, and speed. ddtjournal.com Future research could focus on modifying the this compound structure to create novel CDAs with enhanced features. This could involve incorporating functionalities that improve ionization efficiency for mass spectrometry, or adding different chromophores or fluorophores for alternative detection methods. The development of such reagents would expand the analytical toolkit for chirality assessment in complex biological and chemical matrices. mdpi.commdpi.com

Table 3: Chiral Derivatizing Agents and Their Applications

Derivatizing Agent Analyte Class Analytical Technique Principle of Separation
Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) greyhoundchrom.comsigmaaldrich.com Amino Acids, Amines HPLC-UV greyhoundchrom.com Formation of diastereomers separable on an achiral stationary phase. researchgate.net
9-fluorenylmethyl chloroformate (FMOC) nih.gov Primary and Secondary Amines HPLC-Fluorescence/MS Formation of fluorescent adducts, can be used for chiral separation with a chiral column (direct method).
o-phthalaldehyde (OPA) nih.gov Primary Amines, Amino Acids HPLC-Fluorescence Formation of fluorescent isoindole derivatives. Requires a chiral thiol for diastereomer formation (indirect method).

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) nih.gov | Primary and Secondary Amino Acids | UPLC-ESI-MS/MS | Forms stable, highly fluorescent derivatives suitable for sensitive MS detection. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for D-Valinamide hydrochloride to ensure stability and safety in laboratory settings?

  • Methodological Answer:

  • Handling: Use local exhaust ventilation to avoid dust inhalation. Avoid contact with strong oxidizing agents, and wear nitrile gloves, lab coats, and safety goggles. Containers should be sealed immediately after use to prevent moisture absorption or contamination .
  • Storage: Store in a cool, dry place (20–25°C) with humidity <60%. For long-term stability, aliquot stock solutions in airtight vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How can researchers validate the purity and identity of this compound?

  • Methodological Answer:

  • Purity: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm. Compare retention times against certified reference standards .
  • Identity: Perform Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amide bonds) and chloride ion testing via silver nitrate precipitation .

Q. What solvents and conditions are optimal for preparing aqueous solutions of this compound?

  • Methodological Answer:

  • Dissolve in deionized water at concentrations ≤10 mM. For enhanced solubility, warm to 40°C with gentle stirring. Filter through a 0.22 µm membrane to remove particulates .

Advanced Research Questions

Q. How can experimental design mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer:

  • Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, pH, reaction time). Characterize intermediates with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for consistency. Implement quality control checkpoints using HPLC and Karl Fischer titration for moisture content .

Q. What analytical methods are suitable for studying this compound’s degradation kinetics under stress conditions?

  • Methodological Answer:

  • Forced Degradation: Expose to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS/MS) and quantify using validated calibration curves .
  • Kinetic Modeling: Apply zero-order, first-order, or Higuchi models to analyze degradation rates. Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. How can researchers resolve contradictory data on this compound’s interaction with biological membranes?

  • Methodological Answer:

  • Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Validate findings with cell-based models (e.g., Caco-2 monolayers) under physiologically relevant pH (6.5–7.4). Cross-reference results with molecular dynamics simulations to clarify transport mechanisms .

Q. What strategies improve the bioavailability of this compound in preclinical formulations?

  • Methodological Answer:

  • Nanoformulations: Develop liposomal or polymeric nanoparticles using solvent evaporation. Characterize particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC) .
  • Co-crystallization: Screen co-formers (e.g., succinic acid) to enhance solubility. Validate stability via X-ray diffraction and differential scanning calorimetry (DSC) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound in enzyme inhibition assays?

  • Methodological Answer:

  • Standardize assay conditions (e.g., buffer composition, enzyme concentration, incubation time). Use a reference inhibitor (e.g., Vimirogant hydrochloride for RORγt inhibition ) as a positive control. Perform statistical meta-analysis of published data to identify outliers and contextualize variability .

Q. What methodologies ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer:

  • In Vivo Studies: Administer via intravenous bolus or oral gavage in fasted rodents. Collect plasma samples at predefined intervals and quantify using LC-MS/MS with deuterated internal standards. Apply non-compartmental analysis (NCA) for AUC and half-life calculations .

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